

A Comparative Guide to the Accurate and Precise Quantification of Phorate Oxon

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Compound of Interest

Compound Name: *Phoratoxon*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of phorate oxon, a potent organophosphate insecticide and a metabolite of the parent compound, phorate. The selection of an appropriate analytical method is critical for researchers in toxicology, environmental science, and drug development to ensure reliable and reproducible results. This document outlines the performance of common techniques, supported by experimental data, and provides detailed protocols to aid in method selection and implementation.

Comparison of Quantification Methods

The quantification of phorate oxon is predominantly achieved through chromatographic techniques coupled with mass spectrometry, offering high sensitivity and selectivity. Enzyme-Linked Immunosorbent Assay (ELISA) is also utilized as a rapid screening tool. The following table summarizes the performance of these methods based on published data.

Analytical Method	Matrix	Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Detection (LOD) (mg/kg)	Limit of Quantification (LOQ) (mg/kg)	Reference
LC-MS/MS	Livestock	79.2 - 113.9	< 19.2	0.0002 - 0.002	0.0005 - 0.005	[1][2]
Egg		78.6 - 95.6	0.3 - 5.6	0.0005	0.0015	[3]
GC-MS	Radish	89.2 - 116	1.71 - 5.16	0.001 - 0.003	0.003 - 0.01	[4]
Well Water		94.5	-	0.00041	-	[5]
ELISA	Agricultural Products	66.1 - 101.6	≤ 15.9	-	-	[6]

Note: Recovery is an indicator of accuracy, representing the percentage of the known amount of analyte detected. RSD is a measure of precision, indicating the variation in repeated measurements. LOD is the lowest concentration of an analyte that can be reliably detected, and LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely regarded as the gold standard for the quantification of phorate oxon due to its high sensitivity and specificity.

Sample Preparation (QuEChERS Method):

- Homogenize 10 g of the sample (e.g., animal tissue, fruit, vegetable) with 10 mL of acetonitrile.
- Add salts (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.

- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the upper acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove interferences.
- Centrifuge at 10000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm filter before LC-MS/MS analysis.

LC-MS/MS Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for phorate oxon.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds like phorate oxon.

Sample Preparation (Matrix Dispersive Solid Phase Extraction):

- Mix 5 g of the homogenized sample with 10 mL of acetonitrile.
- Add 4 g of sodium chloride and shake for 1 minute.
- Add 100 mg of primary secondary amine (PSA) for cleanup.
- Centrifuge at 5000 rpm for 5 minutes.

- The supernatant is concentrated and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Conditions:

- Column: A nonpolar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 80°C, ramp to 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Detection: Selected Ion Monitoring (SIM) of characteristic ions of phorate oxon.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody recognition. It is often used for rapid preliminary analysis before confirmation by chromatographic methods.

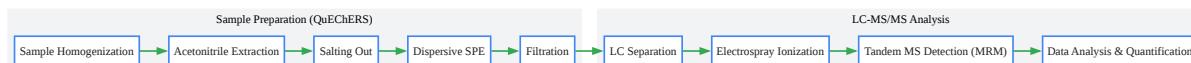
General ELISA Protocol (Competitive Format):

- Coat microtiter plate wells with an antibody specific to organophosphates.
- Wash the wells to remove unbound antibodies.
- Add a known amount of enzyme-labeled phorate oxon (conjugate) and the sample extract to the wells. They will compete for binding to the antibodies.
- Incubate to allow binding to occur.
- Wash the wells to remove unbound components.
- Add a substrate that produces a colored product upon reaction with the enzyme.

- Measure the absorbance of the colored product using a microplate reader. The color intensity is inversely proportional to the concentration of phorate oxon in the sample.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

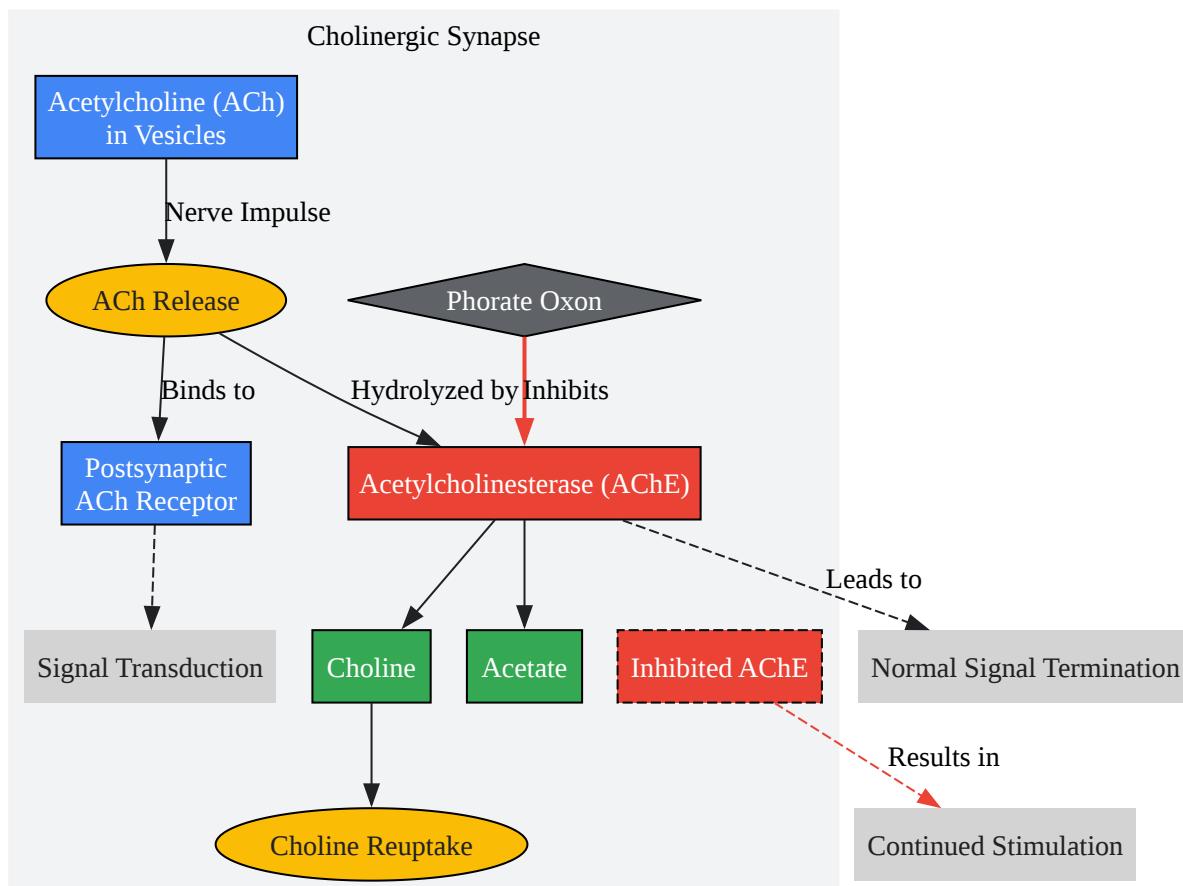


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Caption: A typical experimental workflow for the quantification of phorate oxon using the QuEChERS sample preparation method followed by LC-MS/MS analysis.

Signaling Pathway of Acetylcholinesterase Inhibition by Phorate Oxon

Phorate itself is a poor inhibitor of acetylcholinesterase (AChE). It undergoes metabolic activation in the body to its active form, phorate oxon. Phorate oxon is a potent inhibitor of AChE, an enzyme crucial for the termination of nerve impulses.



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Caption: The inhibition of acetylcholinesterase by phorate oxon at the cholinergic synapse, leading to the accumulation of acetylcholine and continuous nerve signaling.

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